N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is a chemical compound that features a benzamide group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted benzamides.
Scientific Research Applications
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and enzyme inhibitory activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a model compound for studying the interactions of benzamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, it inhibits the activity of certain enzymes essential for bacterial growth. The benzamide group can form hydrogen bonds with the active site of the enzyme, thereby blocking its function . Additionally, the dioxin moiety can interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide: Contains an acetamido group, offering different biological activities.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Features a phenanthroimidazole moiety, used in materials science.
Uniqueness
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific combination of a benzamide group with a dioxin moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in both medicinal chemistry and materials science, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H13NO3 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C15H13NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) |
InChI Key |
DDWSMYWTXCCWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3 |
solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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